5-bromo-2-[(dimethylamino)methyl]aniline
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Overview
Description
5-Bromo-2-[(dimethylamino)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom substituted at the fifth position of the benzene ring and a dimethylaminomethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-[(dimethylamino)methyl]aniline typically involves the following steps:
Bromination: Starting with 2-[(dimethylamino)methyl]aniline, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted anilines.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-[(dimethylamino)methyl]aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and polymers.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-bromo-2-[(dimethylamino)methyl]aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylaminomethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
2-Bromo-5-methylaniline: Similar structure but with a methyl group instead of the dimethylaminomethyl group.
4-Bromo-2,5-dimethylaniline: Features two methyl groups and a bromine atom, differing in substitution pattern.
Uniqueness: 5-Bromo-2-[(dimethylamino)methyl]aniline is unique due to the presence of the dimethylaminomethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or interaction with biological targets.
Properties
CAS No. |
741994-10-5 |
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Molecular Formula |
C9H13BrN2 |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
5-bromo-2-[(dimethylamino)methyl]aniline |
InChI |
InChI=1S/C9H13BrN2/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6,11H2,1-2H3 |
InChI Key |
DDPRKTNECGOQCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)Br)N |
Purity |
95 |
Origin of Product |
United States |
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